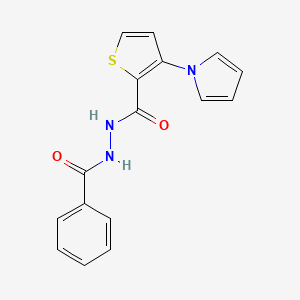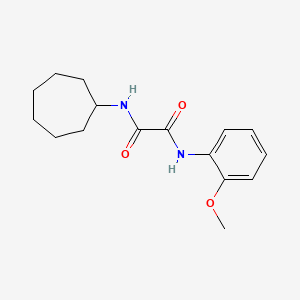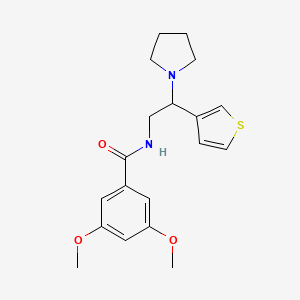
3,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, also known as '25I-NBOH', is a psychoactive compound that belongs to the phenethylamine class of drugs. It is a derivative of the 2C family of psychedelics and is known for its hallucinogenic properties. In recent years, 25I-NBOH has gained significant attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
Synthesis and Chemical Properties
The synthesis of compounds like 3,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide often involves complex reactions that contribute to the development of new synthetic methodologies. For instance, compounds with dimethoxybenzamide structures have been synthesized through various chemical reactions, providing valuable insights into chemical synthesis and structural manipulation techniques. These methodologies are crucial for the preparation of compounds with potential applications in medicinal chemistry and materials science (Okumura et al., 1998).
Potential Biological Activities
Compounds containing thiophene and pyrrolidine moieties, similar to 3,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, have been explored for their potential biological activities. For example, certain benzodifuranyl derivatives, which share some structural similarities, have shown anti-inflammatory and analgesic properties, indicating the potential for related compounds to exhibit similar biological activities (Abu‐Hashem et al., 2020).
Applications in Material Science
The synthesis of conducting polymers from monomers based on pyrrole, which is structurally related to the pyrrolidine ring in 3,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, demonstrates the potential application of such compounds in material science. These conducting polymers have applications in electronics and as functional materials due to their electrical properties (Sotzing et al., 1996).
特性
IUPAC Name |
3,5-dimethoxy-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-23-16-9-15(10-17(11-16)24-2)19(22)20-12-18(14-5-8-25-13-14)21-6-3-4-7-21/h5,8-11,13,18H,3-4,6-7,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXKMUZMDIIXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC(C2=CSC=C2)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2432035.png)
![(E)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2432036.png)
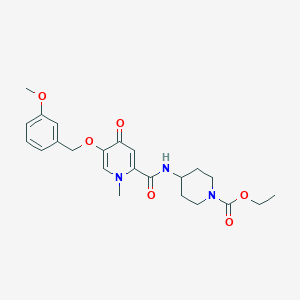
![3-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2432039.png)

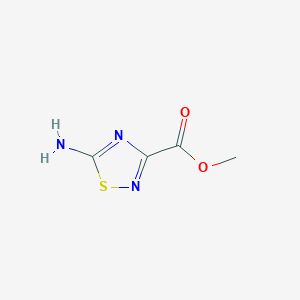
![2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide](/img/structure/B2432042.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2432045.png)
![4-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2432049.png)
![[2-(2-Fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-2-yl)methanone](/img/structure/B2432054.png)
